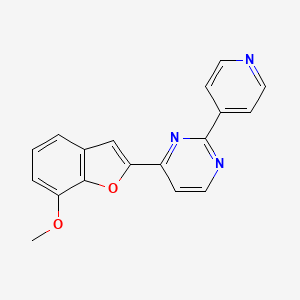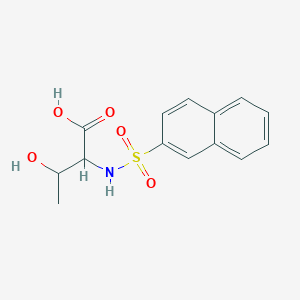
3-Hydroxy-2-(naphthalene-2-sulfonamido)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Binding and Interaction Studies
Research on compounds related to 3-Hydroxy-2-(naphthalene-2-sulfonamido)butanoic acid has shown their potential in binding and interaction studies. For instance, fluorescent probe techniques have utilized similar naphthalene sulfonamide derivatives to study the binding of p-hydroxybenzoic acid esters to bovine serum albumin, suggesting a hydrophobic nature of the binding mechanism. This study underlines the aromatic ring's primary role in binding processes, indicating the compound's utility in exploring protein interactions (H. Jun, R. T. Mayer, C. Himel, & L. Luzzi, 1971).
Molecular Imaging and Blood Clotting
Compounds within the ApoSense family, including those structurally related to this compound, have been identified for their selective targeting and accumulation within cells undergoing apoptotic cell death. These properties are crucial for applications in molecular imaging and blood clotting, particularly in monitoring anti-apoptotic drug treatments. The synthesis and potential application of such compounds highlight their significance in biomedical research and diagnostics (F. Basuli, Haitao Wu, Zhen‐Dan Shi, Bao Teng, Changhui Li, A. Sulima, Aaron B Bate, Philip Young, Mathew McMillan, & G. Griffiths, 2012).
Wastewater Treatment
The wastewater treatment industry benefits from research into naphthalene derivatives for the degradation of complex pollutants. Studies on the anaerobic reduction of azo dyes and the autoxidation reactions of naphthalene derivatives have contributed valuable insights into the environmental fate of such compounds. This knowledge aids in developing more effective treatment strategies for dye-contaminated wastewaters, reflecting the environmental applications of this compound related research (M. Kudlich, M. Hetheridge, H. Knackmuss, & A. Stolz, 1999).
Catalysis and Synthesis
In the field of catalysis, novel nano-size and crab-like biological-based glycoluril with sulfonic acid tags have been developed for the synthesis of mono- and bis-spiropyrans. These compounds, related in structure and functional group to this compound, showcase the potential of naphthalene sulfonamide derivatives in facilitating chemical reactions. The innovative use of such catalysts in synthesizing novel compounds with significant antioxidant and antibacterial activities underlines the broad applicability of this chemical class in synthetic chemistry and drug development (M. Zarei, Hassan Sepehrmansourie, M. Zolfigol, R. Karamian, & Seyed Hamed Moazzami Farida, 2018).
Propriétés
IUPAC Name |
3-hydroxy-2-(naphthalen-2-ylsulfonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S/c1-9(16)13(14(17)18)15-21(19,20)12-7-6-10-4-2-3-5-11(10)8-12/h2-9,13,15-16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMYKSFYQAISTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
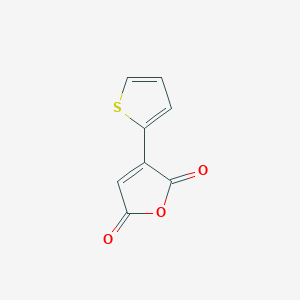
![2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2993797.png)
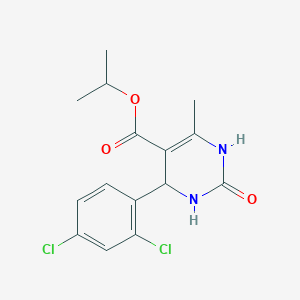
![2-[(4-benzyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2993800.png)
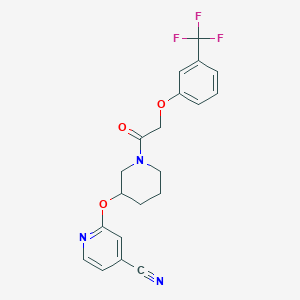
![8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B2993802.png)
![2-(ethylthio)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2993805.png)


![N-(benzo[d]thiazol-5-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2993808.png)
![2-(Diethylamino)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2993809.png)
![8-isobutyl-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2993810.png)
![5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one](/img/structure/B2993812.png)
